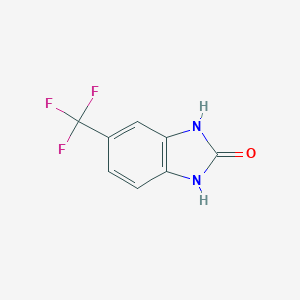

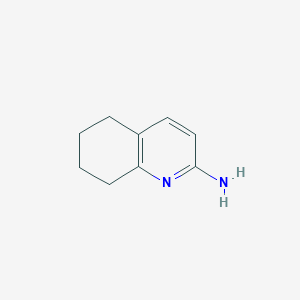

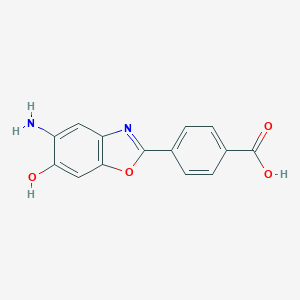

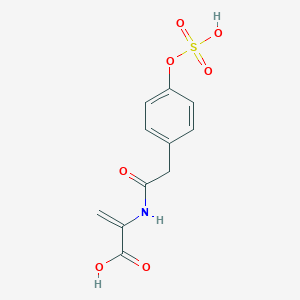

![molecular formula C10H11N3O2 B164836 Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 129912-07-8](/img/structure/B164836.png)

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

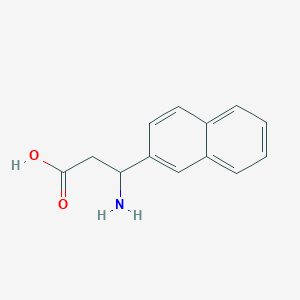

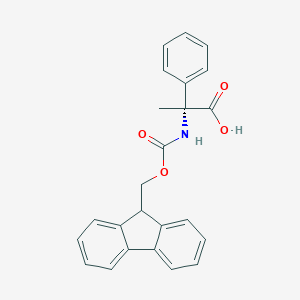

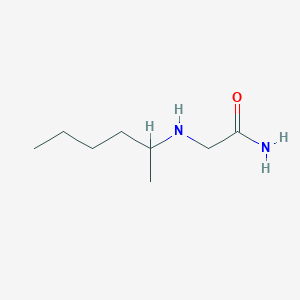

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 129912-07-8. It has a molecular weight of 205.22 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as this compound, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2,11H2,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The reaction is achieved by in situ generation from acetophenones and N-bromosuccinimide (NBS) bromoacetophenones .Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate is explored for its potential as a synthon in the construction of complex fused triazines and other heterocyclic compounds, showcasing its versatility in organic synthesis. For instance, its derivative, ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate, was utilized to generate substituted nitro carboxamidoimidazopyridines, which were further transformed into novel pyrido[1′,2′:1,2]imidazo[5,4-d]-1,2,3-triazines through a series of chemical reactions including nitro reduction and treatment with nitrous acid (Zamora et al., 2004). Additionally, the compound finds application in the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid derivatives, further illustrating its utility in producing bioactive molecules through cyclization reactions and subsequent functional group modifications (Stanovnik et al., 2008).

Catalysis and Advanced Organic Synthesis

This compound serves as an effective directing group in palladium-catalyzed C-H arylation reactions, demonstrating its role in facilitating selective bond activation and functionalization. This methodology enables the efficient synthesis of β-arylated carboxylic acid derivatives, highlighting its significance in the development of novel organic synthesis strategies (Mondal et al., 2020).

Biological Activity Exploration

While maintaining the focus away from direct drug use, dosage, and side effects, the compound has been part of studies aimed at synthesizing molecules with potential biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity, showcasing the compound's potential as a precursor in the development of antiviral agents (Chen et al., 2011).

Novel Material Synthesis

The compound's derivatives also find applications in the synthesis of new materials, such as in the construction of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These materials showcase the breadth of this compound's applications in creating structurally diverse compounds for various scientific studies (Mohamed, 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The latest pieces of literature of the last five years are categorized and summarized, providing new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

Eigenschaften

IUPAC Name |

ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIHCAUGAHMHOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC=C(C2=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.